3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
Description
3-{1-[2-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrrolidin-3-yl group. The pyrrolidine ring is further modified by a benzoyl moiety containing a trifluoromethoxy (-OCF₃) group at the 2-position of the aromatic ring. This structure combines the electron-deficient 1,2,4-oxadiazole ring with a trifluoromethoxy group, which enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as antiviral or anticancer agents .
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)23-11-4-2-1-3-10(11)13(21)20-6-5-9(7-20)12-18-8-22-19-12/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKYNQCRXZEPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring using 2-(trifluoromethoxy)benzoyl chloride under basic conditions.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate product with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Reaction Conditions and Yields
Synthesis methodologies vary in efficiency and scalability:
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Tiemann and Krüger | Amidoxime + Acyl chloride → Oxadiazole | Low | Simple reactants | Harsh conditions, purification issues |
| Vilsmeier Activation | Amidoxime + Carboxylic acid → Oxadiazole (one-pot) | 61–93% | High yields, mild conditions | Requires Vilsmeier reagent |
| One-Pot Amidoxime-gem-Dibromomethylarene | Amidoxime + gem-Dibromomethylarene → Oxadiazole | ~90% | Excellent yields, diverse substrates | Long reaction times, complex purification |
| Nitroalkenes + Nitriles | Nitroalkenes + Nitriles → Oxadiazole (TfOH catalyst) | ~90% | Fast reaction, high yields | Requires superacid-resistant substrates |
Structural Considerations
The position of substituents critically impacts biological activity. For example, 3-aryl-5-alkyl-1,2,4-oxadiazoles exhibit superior HDAC-1 inhibition compared to 5-aryl-3-alkyl analogs, highlighting the importance of regiochemistry . While the target compound’s trifluoromethoxy group likely enhances lipophilicity and metabolic stability, its electronic effects may modulate reactivity during synthesis.
Challenges
-
Functional Group Compatibility : Harsh conditions (e.g., TfOH in nitroalkene methods ) may degrade sensitive substituents like trifluoromethoxybenzoyl groups.
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Purification : Traditional amidoxime-based methods often suffer from byproduct formation, necessitating advanced chromatography .
Research Findings
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Biological Relevance : 1,2,4-Oxadiazoles with trifluoromethyl groups (e.g., ND-421 ) show potent antimicrobial activity against resistant pathogens like MRSA .
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SAR Insights : Substituent placement (e.g., 3- vs. 5-position) significantly influences target inhibition efficacy, as observed in HDAC-1 studies .
Scientific Research Applications
Physicochemical Properties
| Property | Value |
|---|---|
| Density | Predicted value |
| Boiling Point | Predicted value |
| pKa | Predicted value |
These properties influence the compound's solubility and interaction with biological systems.
Medicinal Chemistry
The unique structural features of 3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole suggest several potential applications in medicinal chemistry:
- Antimicrobial Activity : Compounds containing oxadiazole rings have shown promise as antimicrobial agents. The presence of the trifluoromethoxy group may enhance the compound's efficacy against bacterial and fungal infections.
- Anti-inflammatory Properties : Similar derivatives have been studied for their anti-inflammatory effects. The ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or chronic inflammatory diseases.
- Anticancer Potential : Research indicates that oxadiazoles can exhibit anticancer properties by inhibiting tumor cell proliferation. The specific interactions of this compound with cancer-related targets warrant further investigation.
Material Science
In addition to biological applications, this compound may find utility in material science:
- Polymer Chemistry : The incorporation of oxadiazole into polymer matrices can improve thermal stability and mechanical properties. This could lead to advancements in high-performance materials for industrial applications.
- Organic Electronics : The electronic properties of the trifluoromethoxy group may enable the use of this compound in organic semiconductors or photovoltaic devices.
Case Study 1: Antimicrobial Activity
A study investigating similar oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes, suggesting that this compound could exhibit comparable effects.
Case Study 2: Anticancer Properties
Research on related compounds revealed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies highlighted the potential for further exploration of the compound's anticancer mechanisms through molecular docking studies and cellular assays.
Mechanism of Action
The mechanism of action of 3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Compounds 1a and 1b (e.g., 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole) share the 1,2,4-oxadiazole scaffold but differ in substituents. These analogs feature a pyridyl group at position 3 and a phenylethyl-substituted pyrrolidine at position 3. They demonstrated potent inhibition of SARS-CoV-2 replication, with 1a showing EC₅₀ values in the nanomolar range . In contrast, the target compound replaces the pyridyl group with a trifluoromethoxy-benzoyl-pyrrolidine, which may alter binding affinity to viral proteases or host cell targets due to the electron-withdrawing -OCF₃ group .
Role of Trifluoromethoxy Substituents
The trifluoromethoxy group is a critical feature in the target compound and BAY87-2243. In BAY87-2243, this group enhances binding to hypoxia-inducible factor 1 (HIF-1), a cancer target, by increasing hydrophobic interactions and resistance to oxidative metabolism . Compared to non-fluorinated analogs (e.g., methoxy or chlorophenoxy derivatives), the -OCF₃ group improves pharmacokinetic properties such as half-life and tissue penetration .
Comparison with Antimicrobial Oxadiazoles
1,2,4-Oxadiazoles with 4-chlorophenoxy or diaryl substituents (e.g., 3,5-diaryl-1,2,4-oxadiazoles) exhibit antimicrobial activity against Bacillus subtilis and Escherichia coli . These compounds rely on planar aromatic systems for intercalation into bacterial DNA or enzyme inhibition.
Stereochemical and Conformational Effects
The configuration of the pyrrolidine ring significantly impacts bioactivity. For example, 1a and 1b are diastereomers differing in the stereochemistry of the pyrrolidine’s 3-hydroxyl group, leading to divergent antiviral potencies . The target compound’s pyrrolidine is acylated at the nitrogen, restricting ring flexibility and possibly stabilizing a bioactive conformation critical for target engagement .
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy or hydroxy analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated metabolism, as seen in BAY87-2243’s extended half-life .
- Solubility : The pyrrolidine ring may improve aqueous solubility compared to purely aromatic analogs (e.g., diaryl-oxadiazoles) .
Biological Activity
The compound 3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a trifluoromethoxy group that enhances its lipophilicity, potentially influencing its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 401.43 g/mol. The presence of the oxadiazole moiety is critical for its biological activity, as this heterocyclic structure is known for various pharmacological effects.
Biological Activity Overview
-
Antibacterial Activity
- Oxadiazole derivatives have been extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is primarily through the inhibition of bacterial protein synthesis by binding to ribosomal subunits .
- A study indicated that compounds similar to this compound exhibited significant growth inhibition zones ranging from 20–25 mm against various bacterial strains .
-
Anticancer Activity
- Research has shown that oxadiazole derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating moderate to high activity against human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung cancer (A549) cell lines .
- A specific compound from the oxadiazole class was noted to have an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .
- Other Biological Activities
Structure-Activity Relationship (SAR)
The structural modifications in oxadiazole compounds significantly influence their biological activity:
- The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to target proteins.
- Variations in the substituents on the pyrrolidine ring can lead to differences in potency and selectivity against specific biological targets.
Case Studies
- Antibacterial Efficacy
- Cytotoxicity Assessment
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antibacterial | Compound A | 0.5 | M. tuberculosis |
| Anticancer | Compound B | 92.4 | HT-29 (Colon Cancer) |
| Antiviral | Compound C | <40 | Various Viral Strains |
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 3-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with activated acyl precursors. For example:
Amidoxime Formation : React 2-(trifluoromethoxy)benzoyl-pyrrolidine-3-carboxamide with hydroxylamine to generate the amidoxime intermediate.
Oxadiazole Cyclization : Use carbodiimides (e.g., DCC) or thionyl chloride to activate carboxylic acid derivatives, followed by cyclization in anhydrous solvents like DMF or THF.
Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amidoxime to acyl chloride), maintain temperatures between 60–80°C, and employ inert atmospheres to minimize side reactions. Yields of 60–75% are achievable under optimized conditions .
Q. Q2. How should solubility limitations of this compound be addressed in biological assays?
Methodological Answer: Solubility challenges arise due to the trifluoromethoxy and oxadiazole groups. Recommended strategies include:
- Solvent Systems : Use DMSO (6 mg/mL) or ethanol (8 mg/mL) for stock solutions, followed by dilution in aqueous buffers containing ≤1% organic solvent .
- Surfactant Additives : Include 0.1% Tween-80 or PEG-400 to enhance dispersion in cell culture media.
- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) on the pyrrolidine ring without altering core pharmacophores .
Q. Q3. What in vitro screening protocols are suitable for evaluating its biological activity?
Methodological Answer:
- Hypoxia-Inducible Factor (HIF) Inhibition : Use luciferase-based reporter assays in HeLa or Hep3B cells under hypoxic conditions (1% O₂). Measure IC₅₀ values via Western blotting for HIF-1α degradation .
- Antiviral Activity : Screen against SARS-CoV-2 replicon systems using RT-qPCR to quantify viral RNA reduction. EC₅₀ values <10 μM indicate promising activity .
Advanced Research Questions
Q. Q4. How can structure–activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?
Methodological Answer:
- Core Modifications : Replace the trifluoromethoxy group with electron-withdrawing groups (e.g., nitro or cyano) to enhance binding to ATP pockets.
- Pyrrolidine Substitutions : Introduce chiral centers (e.g., (3R)- or (3S)-pyrrolidine) to improve selectivity for kinases like TrkA or HIF-1α. Stereochemical resolution via chiral HPLC or asymmetric synthesis is critical .
- Oxadiazole Bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to modulate lipophilicity and metabolic stability .
Q. Q5. What analytical techniques are essential for confirming its structural integrity and purity?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures (e.g., CCDC 1906114) to validate stereochemistry and hydrogen-bonding interactions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₅F₃N₃O₃) with <2 ppm error.
- HPLC-PDA/MS : Use C18 columns (ACN/water gradient) to assess purity (>98%) and detect degradation products .
Q. Q6. How do contradictory data on its cytotoxicity across cell lines arise, and how should they be resolved?
Methodological Answer: Discrepancies may stem from:
- Cell-Specific Metabolism : HepG2 cells (high CYP450 activity) may metabolize the compound faster than HEK293. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to assess stability .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- Assay Conditions : Standardize oxygen levels (for HIF studies) and serum concentrations (e.g., 10% FBS vs. serum-free) to reduce variability .
Q. Q7. What in vivo models are appropriate for evaluating its pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 h. Analyze via LC-MS/MS to determine t₁/₂, Cmax, and bioavailability. Expect moderate hepatic clearance due to oxadiazole metabolism .
- Efficacy Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) to assess HIF-1α inhibition. Monitor tumor volume and HIF-1α levels via immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
